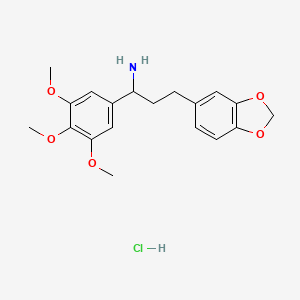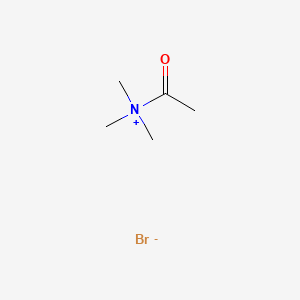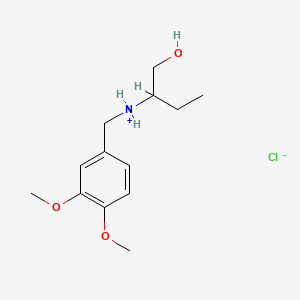
(R)-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chiral center, making it an important molecule in stereochemistry. It is often used in the synthesis of pharmaceuticals and other biologically active compounds due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride typically involves the reaction of ®-2-amino-1-butanol with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride: The enantiomer of the compound, which may have different biological activities.
3,4-Dimethoxyphenethylamine: A structurally similar compound with different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with similar functional groups but different overall structure.
Uniqueness
®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.
Propiedades
Número CAS |
112767-80-3 |
|---|---|
Fórmula molecular |
C13H22ClNO3 |
Peso molecular |
275.77 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl)methyl-(1-hydroxybutan-2-yl)azanium;chloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3;/h5-7,11,14-15H,4,8-9H2,1-3H3;1H |
Clave InChI |
JUNPRUKHHLAGSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)[NH2+]CC1=CC(=C(C=C1)OC)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



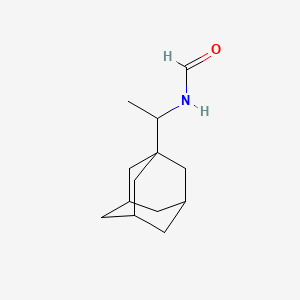

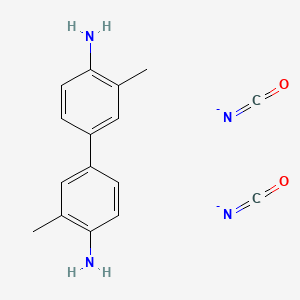
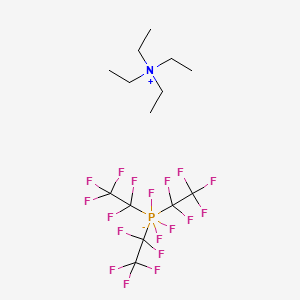

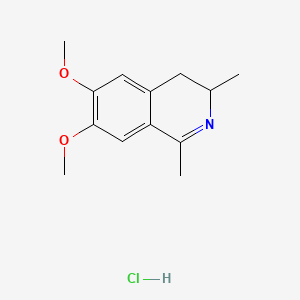
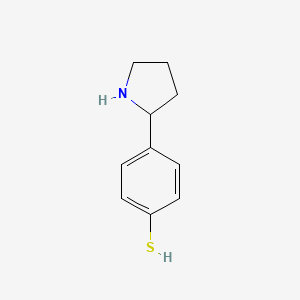
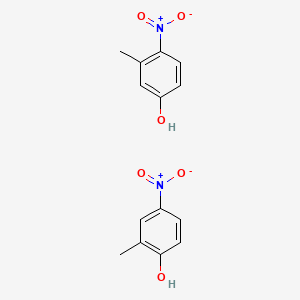

![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
